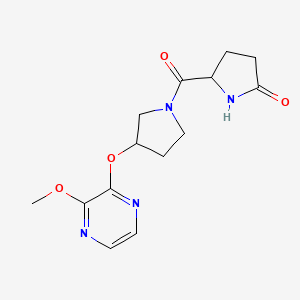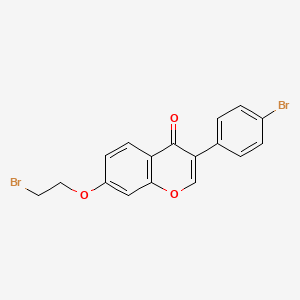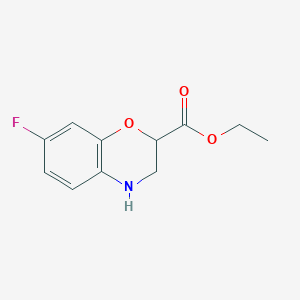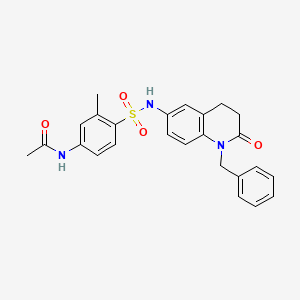
Chlorure de 4-cyano-2-(4-méthylphényl)-1,3-oxazole-5-sulfonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a cyano group, a methylphenyl group, and a sulfonyl chloride group attached to the oxazole ring
Applications De Recherche Scientifique
4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.
Attachment of the Methylphenyl Group: The methylphenyl group can be introduced through Friedel-Crafts alkylation reactions using methylbenzene and suitable catalysts like aluminum chloride.
Sulfonylation: The sulfonyl chloride group can be introduced by reacting the oxazole derivative with chlorosulfonic acid or sulfuryl chloride.
Industrial Production Methods
In industrial settings, the production of 4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The methylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Cyclization Reactions: The cyano group can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols can be used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitro compounds, and sulfonic acids can be used in the presence of catalysts like iron(III) chloride or aluminum chloride.
Cyclization Reactions: Reagents like hydrazines and hydroxylamines can be used under acidic or basic conditions.
Major Products
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Functionalized Aromatic Compounds: Formed from electrophilic aromatic substitution reactions.
Heterocyclic Compounds: Formed from cyclization reactions.
Mécanisme D'action
The mechanism of action of 4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function. The cyano group and the oxazole ring may also contribute to the compound’s biological activity by interacting with cellular receptors and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.
4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.
4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonate: Similar structure but with a sulfonate group instead of a sulfonyl chloride group.
Uniqueness
4-Cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of various functionalized derivatives and heterocyclic compounds.
Propriétés
IUPAC Name |
4-cyano-2-(4-methylphenyl)-1,3-oxazole-5-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3S/c1-7-2-4-8(5-3-7)10-14-9(6-13)11(17-10)18(12,15)16/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCNSGLNCOBFRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)S(=O)(=O)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-methylphenyl)pyridazine](/img/structure/B2360916.png)
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2360917.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)picolinamide](/img/structure/B2360918.png)


![Methyl 4-chloro-3-[(3-formylpyrazol-1-yl)methyl]benzoate](/img/structure/B2360924.png)
![7A-(trifluoromethyl)octahydrothiopyrano[2,3-c]pyrrole 1,1-dioxide hydrochloride](/img/structure/B2360925.png)
![1-{1-[(5-Chlorothiophen-2-yl)sulfonyl]pyrrolidine-2-carbonyl}-4-phenylpiperazine](/img/structure/B2360927.png)
